Potassium 2-methylbutan-2-olate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

41233-93-6 |

|---|---|

分子式 |

C5H12KO |

分子量 |

127.25 g/mol |

IUPAC 名称 |

potassium;2-methylbutan-2-olate |

InChI |

InChI=1S/C5H12O.K/c1-4-5(2,3)6;/h6H,4H2,1-3H3; |

InChI 键 |

GGIFEFBEDYDOTI-UHFFFAOYSA-N |

SMILES |

CCC(C)(C)[O-].[K+] |

规范 SMILES |

CCC(C)(C)O.[K] |

其他CAS编号 |

41233-93-6 |

Pictograms |

Flammable; Corrosive; Irritant |

同义词 |

2-methyl-2-butanol methyl butanol potassium t-amylate t-amyl alcohol tert-amyl alcohol |

产品来源 |

United States |

Historical Context and Evolution of Alkoxide Reagents in Organic Synthesis

The use of alkoxides as reagents in organic synthesis has a rich history, with their development being pivotal to the advancement of the field. wikipedia.org One of the earliest and most significant applications of an alkoxide was in the Williamson ether synthesis, developed by Alexander Williamson in 1850. wikipedia.orgchemistrytalk.orgmasterorganicchemistry.com This reaction, which involves the reaction of an alkoxide with a primary alkyl halide, provided definitive proof of the structure of ethers and remains a fundamental method for their preparation. wikipedia.orgbyjus.com

Initially, simpler alkoxides like sodium ethoxide and sodium methoxide (B1231860) were commonly used. wikipedia.org These reagents are strong bases and effective nucleophiles. However, as the complexity of synthetic targets grew, so did the need for more selective reagents. The evolution of alkoxide reagents saw the introduction of bulkier, more sterically hindered bases. This shift allowed chemists to favor elimination reactions over substitution reactions and to control the regioselectivity of these eliminations. The development and use of potassium tert-butoxide was a major step in this direction, and potassium 2-methylbutan-2-olate represents a further refinement of this class of reagents, offering distinct advantages in certain applications. evonik.com

Structural Characteristics and Fundamental Reactivity Profile of Potassium 2 Methylbutan 2 Olate

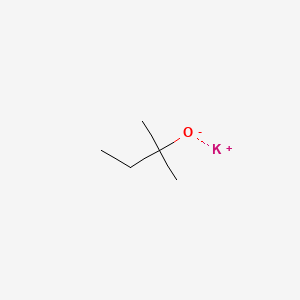

Potassium 2-methylbutan-2-olate is the potassium salt of 2-methylbutan-2-ol, a tertiary alcohol. smolecule.com Its chemical formula is C₅H₁₁KO. smolecule.com The structure is characterized by a central tertiary carbon atom bonded to two methyl groups, an ethyl group, and an oxygen atom which holds a negative charge and is ionically bonded to a potassium cation. This arrangement results in a sterically bulky alkoxide.

| Property | Value |

| Molecular Formula | C₅H₁₁KO |

| Molecular Weight | 126.24 g/mol |

| Appearance | Colorless to pale yellow liquid/solid |

| Synonyms | Potassium tert-amoxide, Potassium tert-pentoxide |

| CAS Number | 41233-93-6 |

This table displays key properties of this compound. smolecule.comaablocks.comamericanelements.com

The primary characteristic of this compound's reactivity is its nature as a strong, non-nucleophilic base. guidechem.com Due to the significant steric hindrance around the oxygen atom, it is a poor nucleophile, meaning it is less likely to attack an electrophilic carbon atom. guidechem.com Instead, its strong basicity allows it to readily deprotonate a wide range of acidic protons, including those of alcohols, phenols, and carboxylic acids. smolecule.com It is known to be a stronger base than primary and secondary alcoholates. evonik.com This combination of high basicity and low nucleophilicity is crucial for its utility in promoting specific reaction pathways. guidechem.com

Significance of Sterically Hindered Bases in Promoting Selective Transformations

Sterically hindered bases, such as potassium 2-methylbutan-2-olate and the more commonly known potassium tert-butoxide, play a critical role in controlling the outcome of elimination reactions. masterorganicchemistry.comquora.com In the dehydrohalogenation of alkyl halides, for example, the use of a sterically bulky base can favor the formation of the less substituted alkene, a product known as the Hofmann product. reddit.comorgoreview.commasterorganicchemistry.com This is in contrast to the use of smaller, less hindered bases which typically yield the more substituted and thermodynamically more stable Zaitsev product. orgoreview.comlibretexts.orgpressbooks.pub

The preference for the Hofmann product arises from the steric interactions between the bulky base and the substrate. masterorganicchemistry.compressbooks.pub The base will preferentially abstract the most accessible proton, which is often the one on the least substituted β-carbon. youtube.com This kinetic control of the reaction is a powerful tool for synthetic chemists, allowing for the selective formation of a specific isomer. youtube.com The use of bulky bases minimizes competing substitution reactions (S_N2), which can be a significant side reaction with smaller alkoxide bases. masterorganicchemistry.comlibretexts.org

| Base Type | Primary Product in Elimination | Rationale |

| Small, Unhindered Base (e.g., Sodium Ethoxide) | Zaitsev Product (more substituted alkene) | The base can access the more sterically hindered proton, leading to the thermodynamically more stable product. |

| Bulky, Hindered Base (e.g., this compound) | Hofmann Product (less substituted alkene) | Steric hindrance directs the base to abstract the more accessible, less sterically hindered proton. |

This table illustrates the influence of base size on the major product of elimination reactions.

Overview of Key Research Areas and Applications of Potassium 2 Methylbutan 2 Olate

Laboratory-Scale Synthesis Protocols

The synthesis of this compound in a laboratory setting is typically achieved through the reaction of a potassium source with 2-methyl-2-butanol. The choice of the potassium source, either the elemental metal or its hydride, defines the two primary preparative routes.

A conventional and straightforward method for preparing this compound involves the direct reaction of metallic potassium with an excess of anhydrous 2-methyl-2-butanol. The fundamental reaction involves the displacement of the hydroxyl proton by the alkali metal, leading to the formation of the corresponding potassium alkoxide and hydrogen gas.

The reaction is typically performed in a flask equipped with a reflux condenser and an inlet for an inert gas, such as nitrogen or argon, to prevent the reaction of potassium with atmospheric oxygen and moisture.

Reaction Scheme: 2 K(s) + 2 CH₃CH₂C(CH₃)₂OH(l) → 2 CH₃CH₂C(CH₃)₂O⁻K⁺(sol) + H₂(g)

In a typical procedure, clean potassium metal is incrementally added to anhydrous 2-methyl-2-butanol at a controlled temperature. The reaction is exothermic and proceeds with the vigorous evolution of hydrogen gas. Once the potassium has fully reacted, the excess 2-methyl-2-butanol can be removed by distillation, often under reduced pressure, to yield the solid this compound. For many applications, the product is used directly as a solution in a suitable anhydrous solvent like toluene, tetrahydrofuran (THF), or hexane.

An alternative and often safer laboratory-scale synthesis utilizes potassium hydride (KH) as the base. This method avoids the direct handling of the more reactive potassium metal. Potassium hydride is a powerful, non-nucleophilic base that readily deprotonates the tertiary alcohol.

The synthesis is carried out under an inert atmosphere to prevent the decomposition of potassium hydride by moisture. google.com Oil-free potassium hydride is suspended in an anhydrous solvent, such as THF, toluene, or benzene. google.com An equivalent amount of anhydrous 2-methyl-2-butanol is then added slowly to the suspension. The reaction proceeds smoothly to form this compound and hydrogen gas.

Reaction Scheme: KH(s) + CH₃CH₂C(CH₃)₂OH(l) → CH₃CH₂C(CH₃)₂O⁻K⁺(sol) + H₂(g)

This method is particularly advantageous for preparing solutions of the alkoxide with a well-defined concentration for use in subsequent reactions. google.com The resulting solution can be used directly after the evolution of hydrogen has ceased.

The yield and purity of this compound are critically dependent on the careful control of reaction conditions. Key parameters that are optimized include the purity of reactants and the reaction environment.

Anhydrous Conditions : The presence of water in the reaction mixture is highly detrimental as it will react with both potassium metal and potassium hydride to form potassium hydroxide, a significant impurity that can alter the basicity and reactivity of the final product. Therefore, the use of anhydrous 2-methyl-2-butanol and anhydrous solvents is paramount.

Inert Atmosphere : Both synthesis methods must be conducted under a dry inert atmosphere (e.g., nitrogen or argon). This prevents the reactive potassium species from reacting with atmospheric oxygen and moisture, which would reduce the yield and purity.

Temperature Control : The reaction of potassium metal with the alcohol is exothermic. The temperature should be controlled to maintain a steady reaction rate and to prevent any potential runaway reactions. Cooling may be necessary during the addition of the potassium metal.

Removal of Byproducts : In the direct reaction with potassium metal, removing the excess 2-methyl-2-butanol via distillation after the reaction is complete helps to isolate the pure, solid alkoxide or to prepare a solution of a specific concentration. orgsyn.org

Purity of Potassium Hydride : When using potassium hydride, it is often supplied as a dispersion in mineral oil. This oil must be removed by washing with an anhydrous solvent (e.g., hexane) prior to use to prevent contamination of the final product.

The following table summarizes the key optimization parameters for the laboratory synthesis of this compound.

| Parameter | Method with K Metal | Method with KH | Rationale for Optimization |

| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Prevents reaction with O₂ and H₂O, ensuring higher purity and yield. |

| Reactant Purity | Anhydrous alcohol | Anhydrous alcohol, oil-free KH | Water forms potassium hydroxide, a major impurity. Mineral oil from KH can contaminate the product. |

| Temperature | Controlled, often with initial cooling | Room temperature or gentle warming | Manages exothermicity of the reaction and ensures a steady rate of hydrogen evolution. |

| Solvent | Anhydrous non-protic solvents (e.g., Toluene, THF) | Anhydrous non-protic solvents (e.g., Toluene, THF) | Provides a medium for the reaction and subsequent use of the alkoxide solution. |

| Product Isolation | Distillation of excess alcohol | Used in situ or solvent removal | Allows for the isolation of the solid product or preparation of a standardized solution. |

Considerations for Industrial-Scale Production and Quality Control

The transition from laboratory-scale synthesis to industrial-scale production of this compound introduces several additional considerations, primarily focused on safety, cost-effectiveness, and consistent product quality.

For large-scale production, the use of potassium metal is often avoided due to the hazards associated with handling large quantities of this highly reactive metal and the management of the large volumes of flammable hydrogen gas produced. Industrial methods may favor alternative synthetic routes, such as the reaction of potassium hydroxide with 2-methyl-2-butanol. This process, however, generates water as a byproduct, which must be continuously removed to drive the reaction to completion. This is often achieved through azeotropic distillation using a suitable entrainer like toluene. google.com Another patented method involves the reaction of the alcohol with potassium hydroxide in the presence of calcium oxide, which acts as a water scavenger. google.com

Commercial suppliers offer this compound as solutions in various solvents, such as toluene, cyclohexane, and THF, to meet the diverse needs of industrial applications. evonik.commanchesterorganics.com The choice of solvent is an important consideration for industrial users, impacting factors like solubility, reaction compatibility, and process safety.

Quality Control is a critical aspect of industrial production to ensure the product meets the required specifications for its intended use. A comprehensive quality control regimen for this compound would typically include the following analytical tests:

| Parameter | Analytical Method | Purpose |

| Assay (Alkoxide Content) | Titration (e.g., with a standard acid) | To determine the concentration of the active base in the solution or the purity of the solid product. |

| Identity | Infrared (IR) Spectroscopy or Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the compound. |

| Water Content | Karl Fischer Titration | To quantify the amount of water, as its presence is detrimental to the reactivity of the alkoxide. |

| Residual Alcohol | Gas Chromatography (GC) or NMR Spectroscopy | To measure the amount of unreacted 2-methyl-2-butanol, which can affect reaction stoichiometry. |

| Clarity and Color of Solution | Visual Inspection | To check for the presence of particulate matter or discoloration, which may indicate impurities or degradation. |

By implementing these synthetic strategies and quality control measures, this compound can be produced reliably and safely on both laboratory and industrial scales to serve its role as a valuable reagent in chemical synthesis.

Role as a Potent and Sterically Hindered Base

This compound is classified as a very strong base, surpassing the basicity of primary and secondary alcoholates. evonik.com This enhanced basicity is attributed to the electron-donating inductive effect of the three alkyl groups attached to the carbinol carbon, which increases the electron density on the oxygen atom. Its significant steric bulk, originating from the tertiary pentyl group, plays a crucial role in directing its reactivity, often favoring proton abstraction over nucleophilic attack. youtube.com

Enolate Formation in Carbonyl Chemistry

The formation of enolates from carbonyl compounds is a fundamental transformation in organic chemistry, enabling a wide array of subsequent carbon-carbon bond-forming reactions. masterorganicchemistry.com Enolates are generated by the removal of a proton from the α-carbon of a carbonyl compound. masterorganicchemistry.com Due to the acidity of these α-protons (pKa ≈ 19-20 for ketones), a strong base is required for efficient deprotonation. masterorganicchemistry.com

This compound serves as an effective base for this purpose. Its strength is sufficient to deprotonate ketones, aldehydes, and esters, generating the corresponding potassium enolates. The sterically demanding nature of the base can influence the regioselectivity of enolate formation in unsymmetrical ketones. While less hindered bases might favor the formation of the kinetic enolate by abstracting the more accessible proton, a bulky base like this compound can exhibit a preference for the thermodynamically more stable enolate, especially under equilibrating conditions. msu.edu

For instance, in the deprotonation of 2-methylcyclohexanone, the use of a potassium alkoxide base under equilibrium conditions favors the formation of the more substituted, and thus thermodynamically more stable, enolate. msu.edu This contrasts with kinetically controlled deprotonations using bases like lithium diisopropylamide (LDA) at low temperatures, which preferentially yield the less substituted enolate. msu.edu

Deprotonation in Acid-Base Catalysis

Deprotonation is a critical step in many catalytic cycles, and the choice of base can significantly influence the reaction's outcome. wikipedia.org this compound is employed as a catalyst or stoichiometric reagent in various acid-base catalyzed reactions. evonik.com Its function is to remove a proton from a substrate, thereby generating a more reactive, anionic intermediate. masterorganicchemistry.com

The deprotonation of a molecule renders it more electron-rich and, consequently, more nucleophilic. masterorganicchemistry.com This principle is harnessed in numerous organic transformations. For example, this compound can be used to deprotonate weakly acidic C-H, N-H, and O-H bonds, facilitating reactions such as isomerizations, eliminations, and condensations. evonik.com

Generation of Reactive Intermediates (e.g., Carbanions)

The generation of carbanions from C-H acids is a cornerstone of synthetic organic chemistry, enabling the formation of new carbon-carbon bonds. researchgate.net While traditional methods often employ organometallic reagents, strong bases like this compound can also be effective.

The reaction of a C-H acid with a sufficiently strong base leads to the formation of a carbanion. researchgate.net this compound is capable of deprotonating activated methylene compounds, such as those flanked by electron-withdrawing groups (e.g., ketones, esters, nitriles), to generate resonance-stabilized carbanions. These intermediates can then participate in a variety of subsequent reactions, including alkylations and Michael additions.

Applications in Superbase Systems

The concept of a "superbase" refers to a reagent or a combination of reagents with exceptionally high basicity. These systems are capable of deprotonating even very weak carbon acids. This compound is a key component in the formulation of certain superbases. evonik.com

Synergistic Effects with Organolithium Reagents (e.g., Lithium Diisopropylamide for Selective Metallation)

When combined with organolithium reagents, potassium alkoxides can generate highly reactive superbases. A well-known example is the "Lochmann-Schlosser base," which is a mixture of an organolithium compound (like n-butyllithium) and a potassium alkoxide (like potassium tert-butoxide or this compound). youtube.comnih.gov

The enhanced basicity of these mixed-metal systems arises from the in situ formation of a more reactive organopotassium species through metal-metal exchange. These superbases are capable of performing challenging deprotonations that are not feasible with either component alone. For instance, they can be used for the direct C-H metallation of relatively unactivated aromatic and aliphatic hydrocarbons. nih.gov The combination of this compound with an organolithium reagent can thus provide a powerful tool for selective metallation, creating new avenues for functionalization.

Impact on Regioselectivity and Stereoselectivity in Deprotonation

The choice of base and counterion (e.g., Li+ vs. K+) can have a profound impact on the regioselectivity and stereoselectivity of deprotonation reactions. The use of this compound, leading to the formation of potassium enolates, can result in different outcomes compared to the corresponding lithium enolates. msu.edu

The larger ionic radius of the potassium cation compared to lithium leads to a more ionic and less aggregated enolate species in solution. This can influence the equilibrium position between different enolates and affect the stereochemical course of their subsequent reactions.

The table below illustrates the influence of the base system on the regioselectivity of alkylation of an unsymmetrical ketone, highlighting the general principles of kinetic versus thermodynamic control.

| Substrate | Base/Conditions | Enolate Formed | Major Alkylation Product | Reference |

|---|---|---|---|---|

| 2-Methylcyclohexanone | LDA, THF, -78°C (Kinetic Control) | Less substituted (kinetic) enolate | 2,6-Dimethylcyclohexanone | msu.edu |

| 2-Methylcyclohexanone | Potassium Alkoxide, ROH (Thermodynamic Control) | More substituted (thermodynamic) enolate | 2,2-Dimethylcyclohexanone | msu.edu |

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The reactivity of this compound, particularly in elimination and proton transfer reactions, is governed by a combination of kinetic and thermodynamic factors. Understanding these aspects is crucial for predicting reaction outcomes and optimizing synthetic protocols.

The rate of chemical reactions involving this compound is significantly influenced by the concentration of the reactants and the reaction temperature. For a typical second-order elimination reaction, where this compound acts as a base to remove a proton from a substrate (e.g., an alkyl halide), the rate law is generally expressed as:

Rate = k[Substrate][this compound]

This relationship indicates that the reaction rate is directly proportional to the concentration of both the substrate and the base. An increase in the concentration of either reactant will lead to a corresponding increase in the reaction rate, assuming all other conditions are held constant.

The effect of temperature on the reaction rate is described by the Arrhenius equation :

k = A * e(-Ea/RT)

where:

k is the rate constant

A is the pre-exponential factor, related to the frequency of correctly oriented collisions

Ea is the activation energy, the minimum energy required for a reaction to occur

R is the ideal gas constant

T is the absolute temperature in Kelvin

An increase in temperature provides the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions. zienjournals.comjournalspark.orgajpojournals.org This increases the proportion of molecules that can overcome the activation energy barrier, thus accelerating the reaction rate. zienjournals.comajpojournals.org

Illustrative Data on Reaction Rate Dependency:

The following table provides a hypothetical representation of how the initial rate of an elimination reaction might change with varying concentrations of this compound at a constant temperature.

Table 1: Hypothetical Initial Reaction Rates at Different Concentrations of this compound This data is illustrative and not based on specific experimental results for this compound.

| [Substrate] (mol/L) | [this compound] (mol/L) | Hypothetical Initial Rate (mol/L·s) |

|---|---|---|

| 0.1 | 0.1 | 1.0 x 10-4 |

| 0.1 | 0.2 | 2.0 x 10-4 |

| 0.1 | 0.3 | 3.0 x 10-4 |

Similarly, the effect of temperature on the rate constant can be illustrated.

Table 2: Hypothetical Rate Constants at Different Temperatures This data is illustrative and not based on specific experimental results for this compound.

| Temperature (K) | Hypothetical Rate Constant, k (L/mol·s) |

|---|---|

| 298 | 0.05 |

| 308 | 0.12 |

| 318 | 0.28 |

This compound is a potent base due to the electron-donating effect of the alkyl groups surrounding the oxygen atom, which destabilizes the corresponding alkoxide anion. libretexts.org In proton transfer reactions, the position of the equilibrium is determined by the relative acidities (pKa values) of the acid and the conjugate acid of the base.

The general equilibrium for a proton transfer reaction is:

B- + HA ⇌ BH + A-

Where B- is the base (2-methylbutan-2-olate anion) and HA is the acid (the substrate being deprotonated). The equilibrium will favor the formation of the weaker acid and weaker base. The pKa of the conjugate acid of this compound (2-methyl-2-butanol) is relatively high (typically in the range of 18-19), making it a strong base capable of deprotonating a wide range of carbon and heteroatom acids.

The equilibrium constant (Keq) for this process can be estimated from the pKa values of the acids involved:

Keq = 10(pKa(BH) - pKa(HA))

A large positive value for Keq indicates that the equilibrium lies to the right, favoring the products.

Illustrative pKa Values and Equilibrium Considerations:

The following table provides representative pKa values to illustrate the extent of deprotonation of various substrates by this compound.

Table 3: Estimated Equilibrium Constants for Proton Transfer with this compound pKa values are approximate and used for illustrative purposes.

| Acid (HA) | Approximate pKa of HA | Conjugate Acid (BH) | Approximate pKa of BH | Estimated Keq | Equilibrium Position |

|---|---|---|---|---|---|

| Acetone | 20 | 2-Methyl-2-butanol | 19 | 0.1 | Favors Reactants |

| Phenylacetylene | 21 | 2-Methyl-2-butanol | 19 | 0.01 | Strongly Favors Reactants |

| Water | 15.7 | 2-Methyl-2-butanol | 19 | 2.0 x 103 | Favors Products |

Solvent Effects on Reactivity and Selectivity

The choice of solvent has a profound impact on the reactivity and selectivity of reactions involving this compound. Solvents can influence the aggregation state of the alkoxide, the solvation of the base and the substrate, and the stability of the transition state.

Potassium alkoxides are known to exist as aggregates (dimers, tetramers, etc.) in less polar solvents. This aggregation can reduce the effective basicity of the alkoxide. In more polar, aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), the alkoxide is better solvated and exists in a more dissociated or "naked" form, which significantly enhances its basicity and reactivity.

In elimination reactions, the solvent can influence the competition between different pathways (e.g., E2 vs. SN2) and the regioselectivity (Zaitsev vs. Hofmann products).

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective at solvating the potassium cation, leaving the 2-methylbutan-2-olate anion relatively "free" and highly basic. This generally leads to faster reaction rates for E2 eliminations.

Polar Protic Solvents (e.g., alcohols): These solvents can solvate both the cation and the anion. Solvation of the alkoxide anion through hydrogen bonding can reduce its basicity and nucleophilicity. However, the parent alcohol, 2-methyl-2-butanol, is often used as a solvent for reactions with its conjugate base.

Nonpolar Aprotic Solvents (e.g., toluene, hexane): In these solvents, this compound is often poorly soluble and exists as large aggregates, leading to lower reactivity.

The steric bulk of this compound, in conjunction with the solvent, plays a key role in determining the regioselectivity of elimination reactions. As a hindered base, it often favors the formation of the less substituted (Hofmann) alkene, especially in less polar solvents where its effective size is larger due to aggregation. In more polar, dissociating solvents, the Zaitsev product may be more favored, although the inherent steric hindrance of the base remains a significant factor.

Illustrative Data on Solvent Effects on Selectivity:

The following table provides a hypothetical example of how the solvent might influence the ratio of Hofmann to Zaitsev products in the elimination reaction of 2-bromopentane with this compound.

Table 4: Hypothetical Product Ratios in Different Solvents This data is illustrative and not based on specific experimental results for this compound.

| Solvent | Hypothetical Hofmann:Zaitsev Ratio | Dominant Product |

|---|---|---|

| 2-Methyl-2-butanol | 70:30 | Hofmann |

| Tetrahydrofuran (THF) | 60:40 | Hofmann |

Catalytic and Co-catalytic Functions in Organic Reactions

As a strong base, this compound is instrumental in a variety of catalytic processes, ranging from transition metal-catalyzed cross-couplings to polymerization and isomerization reactions. evonik.comevonik.com Its efficacy stems from its ability to act as a proton abstractor, facilitating the formation of key reactive intermediates.

This compound plays a crucial role as a base in numerous transition metal-catalyzed reactions, particularly in copper-catalyzed cyclization reactions for the synthesis of heterocyclic compounds.

A notable application of this compound is in the improved and ligand-free copper-catalyzed synthesis of benzimidazoles from o-bromoarylamines and nitriles. In this process, it acts as a base to facilitate the cyclization reaction. Research has demonstrated that using this compound with a copper(I) iodide catalyst in tert-amyl alcohol allows for the efficient synthesis of a wide array of benzimidazole derivatives with impressive yields. nih.gov

This methodology has proven to be scalable, as demonstrated by the gram-scale synthesis of the anthelmintic drug thiabendazole and the antihypertensive drug bendazol. The use of this compound in this context provides a more efficient and environmentally friendly alternative to traditional methods that often require harsh reagents and high temperatures. nih.gov

Table 1: Gram-Scale Synthesis of Thiabendazole and Bendazol using this compound

| Product | Starting Materials | Catalyst System | Solvent | Yield |

| Thiabendazole | 2-Bromoaniline, Thiazole-4-carbonitrile | CuI, this compound | tert-Amyl alcohol | 78% |

| Bendazol | 2-Bromoaniline, Phenylacetonitrile | CuI, this compound | tert-Amyl alcohol | 82% |

The aforementioned synthesis of benzimidazoles highlights a significant advantage of using this compound: its compatibility with ligand-free copper catalysis. nih.gov The ability to conduct these reactions without the need for expensive and often air-sensitive ligands simplifies the reaction setup, reduces costs, and facilitates product purification. This makes the process more amenable to industrial applications. The combination of a simple copper salt and a strong, soluble base like this compound provides a powerful tool for constructing complex molecules. nih.govnih.gov

This compound is utilized as an initiator and catalyst in polymerization reactions. evonik.comevonik.com Its strong basicity enables it to initiate the ring-opening polymerization (ROP) of cyclic esters, such as lactones, to produce polyesters. mdpi.com While specific examples detailing the use of this compound are part of broader studies on potassium-based initiators, its role is analogous to other potassium alkoxides in initiating polymerization by deprotonating an alcohol to form an alkoxide, which then attacks the monomer. mdpi.comresearchgate.net The choice of a potassium-based initiator is often driven by the desire for non-toxic metal catalysts, particularly for the synthesis of biocompatible polymers. mdpi.com

The strong basic character of this compound makes it an effective catalyst for isomerization reactions, particularly of olefins. evonik.comnih.gov It can facilitate the migration of double bonds within a molecule to form more stable isomers. While many studies focus on the closely related potassium tert-butoxide, the principles of base-catalyzed isomerization are directly applicable. researchgate.netsarchemlabs.comsarchemlabs.comchemicalbook.com The steric bulk of the tert-amylate anion favors its action as a base rather than a nucleophile, cleanly promoting the desired isomerization. chemicalbook.com This is a valuable transformation in organic synthesis, allowing for the conversion of readily available starting materials into more valuable products.

Transition Metal-Catalyzed Processes (e.g., Copper-Catalyzed Cyclizations)

Generation and Trapping of N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) have emerged as a crucial class of ligands in organometallic chemistry and as powerful organocatalysts. beilstein-journals.org A primary method for their generation involves the deprotonation of the corresponding imidazolium or imidazolinium salt precursors. beilstein-journals.orgresearchgate.netnih.gov Strong, non-nucleophilic bases are essential for this transformation to avoid unwanted side reactions.

This compound, being a strong and sterically hindered base, is well-suited for this purpose. evonik.comnih.govacs.orgresearchgate.net While many literature examples utilize other potassium bases like potassium tert-butoxide or potassium hexamethyldisilazide, the underlying principle of deprotonating the acidic proton at the C2 position of the imidazolium ring is the same. researchgate.netnih.gov The use of a strong potassium base like this compound facilitates the formation of the free carbene, which can then be used in situ or isolated. The choice of a potassium salt is often favored as the resulting potassium halide byproduct is typically insoluble in organic solvents, which can help drive the reaction to completion. researchgate.netnih.gov

Deprotonation of Indazolium Salts to Form NHCs

N-Heterocyclic Carbenes (NHCs) are a class of persistent carbenes that have become ubiquitous as ligands in organometallic chemistry and as organocatalysts. The standard method for generating NHCs involves the deprotonation of a corresponding azolium salt precursor, such as an indazolium salt.

This acid-base reaction requires a strong base to remove the acidic proton from the C2 position of the azolium ring. This compound is an effective base for this purpose. evonik.combohrium.com Its high basicity ensures complete deprotonation, while its significant steric hindrance around the oxygen atom prevents it from acting as a nucleophile and attacking the electrophilic carbene carbon. This selectivity is crucial for the clean, high-yield generation of the free NHC, which can then be used in situ for subsequent reactions. bohrium.com

Formation of Hetarenium-Phenolates and their Tautomeric Carbenes

Information regarding the specific application of this compound in the formation of hetarenium-phenolates and their tautomeric carbenes could not be verified from the provided search results.

Subsequent Reactions of Generated Carbenes (e.g., with Sulfur, Selenium, Rhodium Complexes)

Once generated, often with the aid of this compound, N-heterocyclic carbenes can participate in a variety of subsequent reactions.

Reaction with Sulfur and Selenium: Free NHCs readily react with elemental sulfur or selenium. researchgate.net This reaction serves as a common method for trapping and characterizing the carbene, forming stable NHC-sulfur (thiourea) and NHC-selenium (selenourea) adducts. researchgate.netnih.gov The formation of these chalcogen adducts confirms the generation of the carbene in a reaction mixture.

Formation of Rhodium Complexes: NHCs are exceptional σ-donating ligands that form strong bonds with transition metals. They are widely used to stabilize metal centers and modulate their catalytic activity. The free carbene, generated via deprotonation, can be directly reacted with a suitable rhodium precursor (e.g., a rhodium(I) chloride dimer) to furnish stable Rhodium-NHC complexes. These complexes are themselves important catalysts for a wide array of organic transformations, including hydrosilylation and hydroamination reactions.

Specific Synthetic Transformations

The utility of this compound extends to its role in the synthesis of highly specialized and valuable chemical compounds.

Synthesis of Organometallic Complexes (e.g., Ruthenium-based Metathesis Catalysts)

The development of well-defined Ruthenium-based olefin metathesis catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, revolutionized synthetic chemistry. Many of the most active and stable "second-generation" and later catalysts incorporate an N-heterocyclic carbene ligand.

The synthesis of these sophisticated organometallic complexes often involves the in-situ generation of the NHC ligand from its corresponding imidazolium salt. This compound serves as the ideal strong base for this deprotonation step, which is followed by the ligation of the resulting free carbene to the ruthenium metal center. This process is fundamental to creating catalysts that exhibit high stability and broad functional group tolerance in powerful reactions like Ring-Closing Metathesis (RCM) and Cross Metathesis (CM).

Selective Metallation of Aralkyl Systems

This compound is a powerful reagent for deprotonation reactions to form carbanions. evonik.com In the metallation of aralkyl systems (compounds containing both aromatic and alkyl moieties), regioselectivity is often a challenge. The choice of base is critical to controlling which proton is removed.

Due to its steric bulk, this compound can exhibit high selectivity for the most sterically accessible, yet sufficiently acidic, proton. It is also a component of some "superbase" formulations, such as LiC-KOR bases (mixtures of an alkyllithium and a potassium alkoxide). These mixtures can achieve exceptionally high basicity, enabling the deprotonation of even very weakly acidic C-H bonds in a highly selective manner. researchgate.net This allows for the precise metallation of aralkyl substrates at desired positions, creating a nucleophilic center that can be functionalized in subsequent electrophilic trapping reactions.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| Synonym | Potassium tert-amoxide (KTA) |

| CAS Number | 41233-93-6 |

| Molecular Formula | C₅H₁₁KO |

| Molecular Weight | 126.24 g/mol |

| Appearance | Varies (often supplied as a solution) |

| Key Feature | Strong, sterically hindered, non-nucleophilic base |

Table 2: Summary of Synthetic Applications

| Application | Reagent Role | Intermediate/Product |

| NHC Formation | Strong base for deprotonation | N-Heterocyclic Carbene (NHC) |

| Carbene Reactions | Facilitates carbene generation | NHC-Chalcogen Adducts, Metal-NHC Complexes |

| Catalyst Synthesis | Base for ligand synthesis | Ruthenium Metathesis Catalysts |

| Selective Metallation | Strong, regioselective base | Aralkyl Anions |

Spectroscopic Characterization and Structural Elucidation of Potassium 2 Methylbutan 2 Olate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of Potassium 2-methylbutan-2-olate in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, one can map the distinct chemical environments within the 2-methylbutan-2-olate anion.

The ¹H NMR spectrum of this compound is expected to display three distinct signals, corresponding to the three non-equivalent sets of protons in the 2-methylbutan-2-olate anion. The formation of the alkoxide from the parent alcohol (2-methyl-2-butanol) results in the disappearance of the hydroxyl (-OH) proton signal and a slight upfield shift of adjacent proton signals due to the increased electron density on the oxygen atom.

The expected signals are:

A triplet for the methyl protons (Ha) of the ethyl group, coupled to the adjacent methylene protons.

A quartet for the methylene protons (Hb) of the ethyl group, coupled to the adjacent methyl protons.

A singlet for the six equivalent protons of the two methyl groups (Hc) attached to the tertiary carbon, as they have no adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 2-Methylbutan-2-olate Anion

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂CH₃ (a) | ~0.8-1.0 | Triplet (t) | 3H |

| -CH₂ CH₃ (b) | ~1.3-1.5 | Quartet (q) | 2H |

| -C(CH₃ )₂ | ~1.1-1.3 | Singlet (s) | 6H |

The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule. For the 2-methylbutan-2-olate anion, four distinct signals are anticipated, corresponding to the five carbon atoms which are distributed among four unique chemical environments. The most significant feature in the ¹³C NMR spectrum, compared to its parent alcohol, is the pronounced downfield shift of the quaternary carbon (C5) directly bonded to the highly electronegative oxygen atom.

The expected carbon environments are:

C1: The terminal methyl carbon of the ethyl group.

C2: The methylene carbon of the ethyl group.

C3 & C4: The two equivalent methyl carbons attached to the quaternary center.

C5: The quaternary carbon bonded to the oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methylbutan-2-olate Anion

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂C H₃ (1) | ~8-12 |

| -C H₂CH₃ (2) | ~33-37 |

| -C(C H₃)₂ (3, 4) | ~25-29 |

| -C (CH₃)₂O⁻ (5) | ~70-75 |

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. chemicalbridge.co.uk

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A cross-peak between the triplet at ~0.9 ppm (Ha) and the quartet at ~1.4 ppm (Hb) would confirm their adjacency within the ethyl group. The absence of other cross-peaks would support the isolated nature of the two methyl groups (Hc).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with its directly attached carbon. It would be used to definitively link the proton assignments in Table 1 to the carbon assignments in Table 2 (e.g., Ha to C1, Hb to C2, and Hc to C3/C4).

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups based on their characteristic vibrational frequencies. The IR spectrum of this compound would be most notable for the features that distinguish it from its precursor, 2-methyl-2-butanol.

The primary diagnostic feature is the absence of the strong, broad absorption band between 3200-3600 cm⁻¹ that characterizes the O-H stretching vibration of the alcohol. The formation of the alkoxide anion removes this functional group.

Key expected absorptions include:

C-H Stretching: Strong, sharp peaks in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of the methyl and methylene groups.

C-O Stretching: A strong, prominent absorption band typically found in the 1050-1200 cm⁻¹ range, indicative of the carbon-oxygen single bond of the alkoxide. This band is a key identifier for the alkoxide functional group.

C-H Bending: Vibrations for the methyl and methylene groups would appear in the 1350-1470 cm⁻¹ region.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | 2850-3000 | Strong |

| C-H Bend | 1350-1470 | Medium |

| C-O Stretch | 1050-1200 | Strong |

| O-H Stretch (from parent alcohol) | Absent (3200-3600) | N/A |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For an ionic salt like this compound, soft ionization techniques such as Electrospray Ionization (ESI) would be employed.

In negative ion mode ESI-MS, the primary ion observed would be the 2-methylbutan-2-olate anion [C₅H₁₁O]⁻, confirming its molecular weight. The expected mass-to-charge ratio (m/z) for this anion would be approximately 87.15.

Further fragmentation of this parent ion via collision-induced dissociation (tandem MS or MS/MS) would yield characteristic daughter ions. The fragmentation is driven by the cleavage of C-C bonds. Two primary fragmentation pathways are expected:

Loss of an ethyl radical (•CH₂CH₃): This would result in a fragment ion with an m/z of 58.07, corresponding to the formula [C₃H₆O]⁻.

Loss of a methyl radical (•CH₃): This would produce a fragment ion with an m/z of 72.12, corresponding to [C₄H₉O]⁻.

Table 4: Predicted ESI-MS Data for this compound (Negative Ion Mode)

| Ion | Formula | Calculated m/z |

| Parent Anion | [C₅H₁₁O]⁻ | 87.15 |

| Fragment (Loss of •CH₃) | [C₄H₉O]⁻ | 72.12 |

| Fragment (Loss of •CH₂CH₃) | [C₃H₆O]⁻ | 58.07 |

X-ray Crystallography for Solid-State Structure Determination of this compound Complexes or Adducts

While NMR provides the structure in solution, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. Alkali metal alkoxides, including potassium derivatives, rarely exist as simple monomers. Instead, they tend to form oligomeric or polymeric structures, often referred to as clusters, to stabilize the charge of the metal cation. wikipedia.org

For this compound, it is highly probable that it adopts a cluster structure, similar to the well-characterized tetrameric cubane-like structure of potassium tert-butoxide. In such a structure, four potassium cations and four 2-methylbutan-2-olate anions would be arranged at the alternating vertices of a distorted cube.

A single-crystal X-ray diffraction study would provide critical data, including:

The aggregation state: Confirming whether it exists as a dimer, tetramer, or higher-order polymer.

Coordination environment: Detailing the coordination number and geometry around each potassium ion, showing how it interacts with the oxygen atoms of the surrounding alkoxide ligands.

Precise measurements: Yielding exact K-O and C-O bond lengths and the K-O-C bond angles, which are crucial for understanding the nature of the ionic bonding and the steric influences of the tert-amyl group.

The bulky nature of the 2-methylbutan-2-olate group compared to the tert-butoxide group may lead to distortions in the cluster structure or favor a different aggregation state to minimize steric hindrance.

Future Research Directions and Emerging Trends for Potassium 2 Methylbutan 2 Olate

Development of More Sustainable and Environmentally Friendly Synthesis Routes

The traditional synthesis of alkali metal alkoxides often involves the direct reaction of the corresponding alcohol with an alkali metal, a process that can be hazardous and energy-intensive. Future research is increasingly focused on developing greener and more sustainable methods for the production of potassium 2-methylbutan-2-olate. Key trends in this area include:

One-Pot Procedures: The development of one-pot, multi-step reactions reduces waste by eliminating the need for intermediate workup and purification steps. Research into sequential reactions where the base is generated and consumed in situ or used for multiple transformations in a single vessel is a promising avenue. For instance, methodologies involving an initial O-methylation followed by a condensation reaction without changing the base showcase this efficient approach. cnr.it

Use of Greener Reagents: A significant push is being made to replace hazardous reagents with more environmentally benign alternatives. This includes exploring the use of greener alkylating agents like dimethyl carbonate in synthesis pathways. cnr.it

Alternative Energy Sources: Microwave-assisted synthesis represents a significant step forward in sustainable chemistry. Its application to reactions involving strong bases can dramatically reduce reaction times and energy consumption compared to conventional heating methods. cnr.it

Ambient Condition Reactions: A major goal is to develop synthetic protocols that operate under mild, ambient conditions. This reduces the energy footprint of the chemical process. The use of potassium alkoxides like potassium tert-butoxide in technical-grade solvents, which avoids the need for anhydrous conditions, demonstrates a move towards more practical and economical "green" chemistry. organic-chemistry.org

Table 1: Comparison of Synthetic Approaches

| Feature | Traditional Synthesis | Emerging Sustainable Routes |

|---|---|---|

| Starting Materials | Alkali Metal, Alcohol | Varies, focus on less hazardous precursors |

| Reaction Steps | Often single-step generation | Emphasis on one-pot, multi-step sequences cnr.it |

| Solvents | Often requires anhydrous solvents | Tolerant of technical-grade solvents organic-chemistry.org |

| Energy Input | High, conventional heating | Reduced, use of microwaves cnr.it |

| Waste Generation | Can be significant | Minimized through higher atom economy |

Exploration of Novel Catalytic Systems Beyond Current Applications

As a strong base, this compound is a powerful tool for deprotonation and base-catalyzed reactions. evonik.com An exciting trend is the use of this and similar strong alkoxide bases as catalysts in reactions traditionally dominated by transition metals. This shift is motivated by the lower cost, reduced toxicity, and unique reactivity of main-group catalysts.

Future research is focused on expanding the catalytic scope of this compound in several key areas:

C-C and C-N Bond Formation: There is significant interest in using potassium alkoxides to mediate the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in organic synthesis. rsc.org Research has demonstrated that potassium tert-butoxide can promote the synthesis of complex heterocyclic structures like dihydroquinazolinones and 1-aminoisoquinolines under catalyst-free conditions. nih.govresearchgate.net

Transition-Metal-Free Coupling Reactions: Potassium tert-butoxide has been successfully used to mediate a variety of coupling reactions, offering an environmentally benign alternative to transition-metal catalysts. rsc.org These reactions are crucial for the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Deformylative Arylation: Novel applications include the development of reactions like deformylative C3 arylation, showcasing the unique reactivity that can be achieved with carefully chosen base and catalytic systems. researchgate.net

Direct Synthesis from Aldehydes: Recent methodologies have employed potassium tert-butoxide for the direct one-pot synthesis of nitriles from a wide range of aldehydes at room temperature, highlighting the efficiency and operational simplicity of such systems. ias.ac.inresearchgate.net

Applications in Asymmetric Synthesis and Chiral Induction

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. The use of strong, non-nucleophilic bases like this compound in combination with chiral ligands is an emerging area with significant potential.

The core principle involves the formation of a chiral complex between the potassium alkoxide and a specially designed chiral molecule, such as a crown ether. This complex then acts as a chiral Brønsted base, orchestrating the reaction to favor the formation of one stereoisomer over the other.

Key research directions include:

Chiral Ligand Design: The development of new and more effective chiral ligands is crucial. Studies with potassium tert-butoxide and C₂-symmetric chiral crown ethers have shown high asymmetric induction in Michael additions. elsevierpure.com The conformation of the resulting potassium enolate complex is key to achieving high levels of chiral induction. elsevierpure.com

Stereoselective Mannich Reactions: Potassium tert-butoxide has been shown to mediate stereoselective Mannich reactions, for example, between α-substituted-γ-lactams and N-silyl imines. rsc.org This allows for the creation of α-quaternary centers with high diastereoselectivity. rsc.org

Mechanism Elucidation: Understanding the precise mechanism of chiral induction is vital for rationally designing more efficient catalytic systems. Computational studies are becoming increasingly important in this area to model the transition states that control stereoselectivity. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for reactions involving highly reactive species like this compound. These advantages include enhanced safety, precise control over reaction parameters, and improved scalability.

The integration of strong bases into continuous flow systems is a key area of future research. This involves:

Improved Heat and Mass Transfer: Flow reactors provide superior heat and mass transfer compared to batch reactors, which is critical for managing the exothermic nature of many base-mediated reactions.

Safe Handling of Reactive Intermediates: Unstable or highly reactive intermediates generated during a reaction can be immediately consumed in the next step of the flow process, minimizing decomposition and improving safety.

Automation and High-Throughput Screening: Automated flow platforms enable the rapid screening of reaction conditions (e.g., temperature, residence time, reagent stoichiometry) to quickly optimize synthetic protocols. This is particularly valuable for discovering new catalytic applications for this compound. The use of flow chemistry for reactions involving organometallic reagents is an established field that provides a strong foundation for its application to strong base chemistry. uni-muenchen.de

Advanced Computational Modeling for Predictive Reactivity and Material Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. For this compound, computational modeling offers insights that are difficult to obtain through experimental means alone.

Future research will increasingly leverage computational modeling to:

Elucidate Reaction Mechanisms: DFT calculations can be used to map out the entire energy profile of a reaction, identifying key intermediates and transition states. This has been applied to understand the mechanism of ketone hydrogenation catalyzed by potassium tert-butoxide, revealing the role of potassium hydride as a crucial intermediate. lanl.gov

Predict Stereoselectivity: In asymmetric catalysis, computational models can predict which stereoisomer will be the major product by calculating the energies of the different diastereomeric transition states. This was used to understand the diastereoselectivity in the potassium tert-butoxide mediated Mannich reaction, highlighting the role of a binuclear potassium complex. rsc.org

Design Novel Catalysts: By understanding the structure-activity relationships, computational methods can guide the design of new ligands or modified substrates to improve the efficiency and selectivity of reactions catalyzed by this compound.

Screen for New Reactions: High-throughput computational screening can be used to rapidly evaluate the feasibility of new, undiscovered reactions, accelerating the pace of innovation in catalysis.

Table 2: Computationally Investigated Parameters for Alkoxide-Mediated Reactions

| Parameter | Significance in Research | Example Finding |

|---|---|---|

| Transition State Energy | Determines the rate and feasibility of a reaction pathway. | Identification of the rate-determining step in ketone hydrogenation. lanl.gov |

| Intermediate Stability | Helps to identify key reactive species in a catalytic cycle. | Potassium hydride identified as an important intermediate. lanl.gov |

| Diastereomeric TS Energies | Predicts the stereochemical outcome of a reaction. | Diastereoselectivity controlled by interactions within a binuclear potassium complex. rsc.org |

| Solvent Effects | Models how the reaction environment influences reactivity. | Calculations often performed in both gas-phase and solution to understand environmental impact. lanl.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。